molecular formula C13H13F6NO3 B11609549 2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

Cat. No.: B11609549
M. Wt: 345.24 g/mol
InChI Key: BQFSSHGDVHROLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is an organic compound that features a phenoxyethyl group and a hexafluoroisopropyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of 2-phenoxyethanol with 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield and purity. The final product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexafluoroisopropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A related compound with similar phenoxyethyl structure but lacks the carbamate and hexafluoroisopropyl groups.

    Hexafluoroisopropanol: Shares the hexafluoroisopropyl group but differs in its overall structure and properties.

Uniqueness

2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is unique due to the combination of its phenoxyethyl and hexafluoroisopropyl carbamate moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13F6NO3

Molecular Weight

345.24 g/mol

IUPAC Name

2-phenoxyethyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C13H13F6NO3/c1-11(12(14,15)16,13(17,18)19)20-10(21)23-8-7-22-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,20,21)

InChI Key

BQFSSHGDVHROLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.